molecular formula C21H17N3O2S B12483292 6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

Cat. No.: B12483292
M. Wt: 375.4 g/mol
InChI Key: OWGVRWIJJNAAIE-UHFFFAOYSA-N
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Description

6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}-1H-pyrimidin-4-one is a complex organic compound that features a pyrimidinone core with a sulfanyl linkage to an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Construction of the Pyrimidinone Core: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The indole and pyrimidinone rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole and pyrimidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of sulfanyl-linked heterocycles.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its indole moiety is known for interacting with biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential anti-cancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to interact with enzymes and receptors is of particular interest.

Industry

Industrially, the compound may be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}-1H-pyrimidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind to various biological macromolecules, influencing cellular pathways and processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-{[2-oxo-2-(2-methyl-1H-indol-3-yl)ethyl]sulfanyl}-1H-pyrimidin-4-one
  • 6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}-1H-quinazolin-4-one

Uniqueness

Compared to similar compounds, 6-methyl-2-{[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl}-1H-pyrimidin-4-one stands out due to its specific combination of the indole and pyrimidinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

4-methyl-2-[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C21H17N3O2S/c1-13-11-18(26)24-21(22-13)27-12-17(25)19-15-9-5-6-10-16(15)23-20(19)14-7-3-2-4-8-14/h2-11,23H,12H2,1H3,(H,22,24,26)

InChI Key

OWGVRWIJJNAAIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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